molecular formula C19H20N4O6S B2967670 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 877641-03-7

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Cat. No.: B2967670
CAS No.: 877641-03-7
M. Wt: 432.45
InChI Key: MDHMHJKEVHNDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic molecule that features a unique combination of functional groups, including a benzodioxin ring, a pyrrolidinone ring, and a sulfamoylphenyl urea moiety

Scientific Research Applications

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if applicable), and assessment of its safety and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 2,3-dihydro-1,4-benzodioxin ring.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized by reacting an appropriate amine with succinic anhydride under reflux conditions.

    Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone intermediates are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Introduction of the Sulfamoylphenyl Urea Moiety: The final step involves the reaction of the coupled intermediate with 4-sulfamoylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The sulfamoylphenyl urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted urea derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has similar biological activities.

    2,3-dihydro-1,4-benzoxathiine derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.

Uniqueness

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c20-30(26,27)15-4-1-12(2-5-15)21-19(25)22-13-9-18(24)23(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13H,7-9,11H2,(H2,20,26,27)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHMHJKEVHNDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.